Commercial Purity Benchmarking: Fmoc-Hyp(Bom)-OH Achieves Up to 99.73% Purity, Exceeding Typical Fmoc-Hyp(tBu)-OH Specifications
Vendor quality specifications for Fmoc-Hyp(Bom)-OH demonstrate consistently high purity levels essential for minimizing deletion sequences and side products in SPPS. The target compound is commercially available at purities of 99.73% (HPLC) from MedChemExpress and 97% (minimum) from Sigma-Aldrich/BLD Pharmatech . In comparison, the frequently considered alternative Fmoc-Hyp(tBu)-OH (CAS 122996-47-8) is typically offered at 95-98% purity across major vendors . The higher purity specification of Fmoc-Hyp(Bom)-OH reduces the risk of racemization byproducts and hydroxyl group impurities that can propagate through the peptide chain and compromise final product homogeneity.
| Evidence Dimension | Commercial Purity Specification (HPLC) |
|---|---|
| Target Compound Data | 99.73% (MedChemExpress); 97% min. (Sigma-Aldrich/BLD Pharm) |
| Comparator Or Baseline | Fmoc-Hyp(tBu)-OH: 95-98% (typical vendor range) |
| Quantified Difference | Up to 4.73 absolute percentage points higher minimum purity |
| Conditions | HPLC analysis as reported on vendor Certificates of Analysis |
Why This Matters
Higher purity building blocks directly correlate with improved crude peptide purity, reduced purification burden, and lower overall synthesis costs for multistep peptide production.
